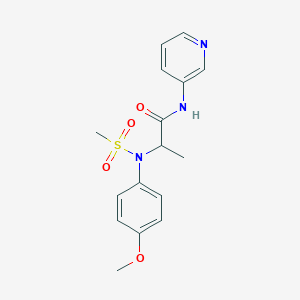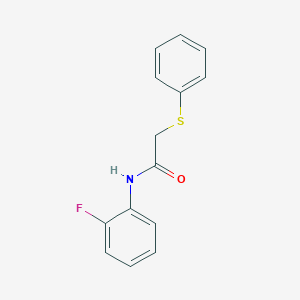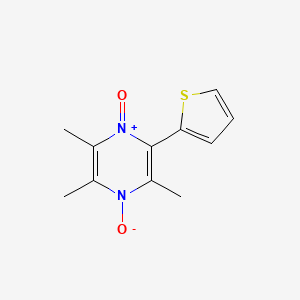
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in chromatin condensation and transcriptional repression. MS-275 has been shown to selectively inhibit HDAC1 and HDAC3, leading to an increase in acetylation of histones and transcriptional activation of genes involved in cell cycle regulation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide involves the inhibition of HDAC1 and HDAC3, which results in an increase in acetylation of histones and transcriptional activation of genes involved in cell cycle regulation, differentiation, and apoptosis. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to induce the expression of genes involved in cell cycle arrest, such as p21 and p27, and apoptosis, such as Bax and Bak.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases, and reduce the production of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for a more targeted approach to modulating gene expression. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. However, one limitation of using N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide is its potential toxicity and off-target effects, which may limit its clinical application.
Orientations Futures
For research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide include exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders, investigating its mechanism of action in more detail, and developing more selective and potent HDAC inhibitors with fewer off-target effects. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide in humans.
Applications De Recherche Scientifique
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
In neurodegenerative diseases, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has also been shown to enhance the survival and differentiation of neural stem cells, which may have implications for the treatment of neurological disorders.
In inflammatory disorders, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12(16(20)18-13-5-4-10-17-11-13)19(24(3,21)22)14-6-8-15(23-2)9-7-14/h4-12H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOULGILRKHAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(4-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3937336.png)

![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937354.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide](/img/structure/B3937368.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3937376.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B3937388.png)
![N-[4-({[(4-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3937392.png)
![4-({4-[(2,2-dimethylpyrrolidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3937400.png)
![4-[(2,4-dihydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937404.png)
![3-(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B3937423.png)

![ethyl 4-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3937433.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937439.png)